molecular formula C8H5BrF3NO2 B1410209 Methyl 2-bromo-4-(trifluoromethyl)nicotinate CAS No. 1227595-01-8

Methyl 2-bromo-4-(trifluoromethyl)nicotinate

Cat. No.: B1410209
CAS No.: 1227595-01-8
M. Wt: 284.03 g/mol
InChI Key: GGSXSBCFIJGEJM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5BrF3NO2 It is known for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(trifluoromethyl)nicotinate using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride. The reaction is carried out at low temperatures to ensure selective bromination at the desired position on the nicotinate ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amino derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

Methyl 2-bromo-4-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-bromo-4-(trifluoromethyl)nicotinate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Similar in structure but with the bromine atom at a different position.

    Methyl 4-bromo-2-(trifluoromethyl)nicotinate: Another isomer with different substitution patterns.

    Methyl 2-chloro-4-(trifluoromethyl)nicotinate: Contains a chlorine atom instead of bromine.

Uniqueness

Methyl 2-bromo-4-(trifluoromethyl)nicotinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The combination of bromine and trifluoromethyl groups provides distinct electronic and steric properties, making it valuable in various synthetic and research applications .

Biological Activity

Methyl 2-bromo-4-(trifluoromethyl)nicotinate is an organic compound belonging to the class of nicotinic acid derivatives. This compound has garnered attention due to its potential biological activities, including interactions with various biological targets, enzyme inhibition, and implications in pharmaceutical applications. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrF3NO2 and a molar mass of approximately 284.04 g/mol. It typically appears as a white to light yellow solid with a density around 1.7 g/cm³ and a boiling point of approximately 279.2 °C. The presence of the bromine atom and trifluoromethyl group contributes to its unique chemical reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes due to the presence of the bromine and trifluoromethyl groups, which enhance binding affinity for certain targets. This interaction can influence various biochemical pathways.
  • Receptor Binding : Its structural features suggest potential interactions with receptors, which could lead to modulation of receptor activity.
  • Oxidation-Reduction Reactions : Although less common than substitution reactions, this compound can participate in oxidation-reduction processes, contributing to its biological effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-bromo-6-(trifluoromethyl)nicotinateC8H5BrF3NO2Different position of bromine
Methyl 2-(trifluoromethyl)nicotinateC8H6F3NO2Lacks bromine, simpler structure
Methyl 4-bromo-3-(trifluoromethyl)nicotinateC8H5BrF3NO2Bromine at different position
Methyl 3-bromo-4-(trifluoromethyl)nicotinateC8H5BrF3NO2Bromine at another position

This compound stands out due to its specific arrangement of functional groups, which may confer unique chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antimicrobial Studies : Research has indicated that related nicotinic acid derivatives exhibit significant antimicrobial activity against a range of bacterial strains. For example, compounds with trifluoromethyl groups have shown enhanced lipophilicity, allowing better penetration through bacterial membranes .
  • Cytotoxic Activity : In vitro studies on structural analogs have demonstrated cytotoxic effects against cancer cell lines such as Ehrlich’s ascites carcinoma (EAC). These findings suggest that this compound may warrant further investigation for potential antitumor applications .
  • Mechanistic Insights : The mechanisms by which these compounds exert their effects often involve enzyme inhibition or receptor modulation, indicating their potential utility in drug development .

Properties

IUPAC Name

methyl 2-bromo-4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-4(8(10,11)12)2-3-13-6(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSXSBCFIJGEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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